molecular formula C9H20Cl2N2O B6297590 (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2227197-87-5

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B6297590
CAS No.: 2227197-87-5
M. Wt: 243.17 g/mol
InChI Key: DNEMBMRUCXTRGW-YUZCMTBUSA-N
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Description

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a spiro linkage, which is known to impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the use of commercially available reagents. One reported method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered oxidation states.

Scientific Research Applications

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-YUZCMTBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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